molecular formula C7H16ClNO2Si B6244602 methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride CAS No. 2103639-53-6

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride

Cat. No.: B6244602
CAS No.: 2103639-53-6
M. Wt: 209.7
InChI Key:
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Description

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of azasilolidines. These compounds are characterized by a five-membered ring containing both nitrogen and silicon atoms. The presence of the silicon atom in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of a suitable amine with a chlorosilane compound. One common method involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxides or hydroxides of the compound.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted azasilolidine derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The silicon atom in the ring structure allows the compound to form stable complexes with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl azetidine-3-carboxylate hydrochloride
  • Methyl 1-hydroxyindole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is unique due to the presence of the silicon atom in its ring structure. This imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack silicon. Additionally, the specific arrangement of atoms in the ring structure allows for unique interactions with biomolecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2103639-53-6

Molecular Formula

C7H16ClNO2Si

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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